Ketanserinol - 76330-73-9

Ketanserinol

Catalog Number: EVT-271738
CAS Number: 76330-73-9
Molecular Formula: C22H24FN3O3
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ketanserinol is the metabolite of ketanserin, a hypotensive drug with 5-HT2 receptor antagonism. Ketanserin is used to reverse pulmonary hypertension caused by protamine.
Source and Classification

Ketanserinol originates from the metabolism of ketanserin, which is synthesized from compounds such as 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione or 2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one combined with 4-(4-Fluorobenzoyl)piperidine. It falls under the category of non-selective antagonists for serotonin receptors, particularly the 5-HT2 receptors, and has significant implications in cardiovascular pharmacotherapy.

Synthesis Analysis

The synthesis of ketanserin involves several key steps:

  1. Starting Materials: The synthesis can begin with either 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione or 2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one.
  2. Side Chain Attachment: The next step involves attaching the side chain to 4-(4-Fluorobenzoyl)piperidine. This reaction typically requires specific conditions such as controlled temperature and solvent choice to ensure successful coupling.
  3. Purification: After synthesis, purification processes like recrystallization or chromatography are employed to isolate ketanserin from by-products.

The detailed parameters for these reactions can vary but often include considerations for temperature (ranging from room temperature to elevated conditions), reaction time (from hours to days), and solvent systems (such as organic solvents suitable for the reaction).

Molecular Structure Analysis

Ketanserinol's molecular structure can be described as follows:

  • Molecular Formula: C19_{19}H22_{22}ClN3_{3}O
  • Molecular Weight: Approximately 345.85 g/mol

The structure features a quinazoline core with a piperidine ring that contributes to its pharmacological activity. The presence of chlorine and fluorine atoms enhances its receptor binding affinity.

Structural Data

  • Bond Angles: The piperidine ring exhibits typical bond angles associated with sp3^3 hybridization.
  • Functional Groups: The compound contains several functional groups including amines and aromatic rings that are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Ketanserinol participates in various chemical reactions primarily related to its pharmacological activity:

  1. Receptor Binding: Ketanserinol acts as an antagonist at serotonin receptors (5-HT2A and 5-HT2C), influencing neurotransmission pathways.
  2. Metabolism: In vivo studies indicate that ketanserinol undergoes further metabolism leading to various metabolites which may have different pharmacological properties.

Relevant Parameters

  • Affinity Constants: Ketanserinol has varying affinity constants for different receptors which dictate its therapeutic effectiveness.
  • Degradation Pathways: Understanding its degradation pathways is crucial for assessing its stability and efficacy in pharmaceutical formulations.
Mechanism of Action

The mechanism of action of ketanserinol primarily revolves around its antagonistic effects on serotonin receptors:

  1. Serotonin Receptor Interaction: Ketanserinol binds to the 5-HT2A receptor with high affinity, inhibiting serotonin's effects on vascular smooth muscle contraction.
  2. Vasodilation Effects: By blocking these receptors, ketanserinol promotes vasodilation and reduces blood pressure.

Data from Studies

Pharmacokinetic studies have shown that ketanserinol has a bioavailability of approximately 50%, with extensive protein binding (95%) predominantly to albumin. Its elimination half-life ranges from 10 to 29 hours, indicating prolonged action within the body.

Physical and Chemical Properties Analysis

Ketanserinol exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but less so in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • pKa Values: Understanding the pKa values helps predict its behavior in biological systems where pH can vary significantly.
Applications

Ketanserinol has significant applications in both clinical settings and research:

  1. Clinical Use: As an antihypertensive agent, it is used to manage high blood pressure and related cardiovascular conditions.
  2. Research Applications: Ketanserinol serves as a valuable tool in studying serotonin receptor functions and their roles in various physiological processes.
  3. Pharmacological Studies: It is utilized in drug development research aimed at improving therapies for hypertension and other vascular disorders.
Pharmacological Mechanisms of Ketanserinol in Serotonergic Systems

Role of Ketanserinol as a 5-HT2A Receptor Ligand in Psychedelic Antagonism

Ketanserinol (ketanserin-ol) is the primary reduced metabolite of the selective serotonin 5-HT₂A receptor antagonist ketanserin. It functions as a competitive antagonist at 5-HT₂A receptors, though with significantly reduced affinity compared to its parent compound. Radioligand binding studies demonstrate that ketanserinol exhibits a binding affinity (Kᵢ) of approximately 6.4-6.5 for 5-HT₂A receptors in bovine vascular tissue, representing an approximately 1,000-fold decrease in affinity relative to ketanserin (Kᵢ = 9.4-9.5) [6]. This profound reduction stems from the metabolic reduction of ketanserin's ketone group to a hydroxyl moiety, substantially altering its molecular interactions within the receptor's orthosteric binding pocket [6] [9].

Despite its lower affinity, ketanserinol retains significant pharmacological relevance in psychedelic antagonism due to its pharmacokinetic profile. Following oral administration of ketanserin, plasma concentrations of ketanserinol reach levels 1.6 to 3.2 times higher than the parent drug [3] [9]. This elevated exposure partially compensates for its reduced receptor affinity. Crucially, ketanserinol crosses the blood-brain barrier and occupies cortical 5-HT₂A receptors in a dose- and concentration-proportional manner [5]. Recent positron emission tomography (PET) studies using the 5-HT₂A agonist radiotracer [¹¹C]Cimbi-36 have quantified this relationship, demonstrating that ketanserinol contributes to the overall 5-HT₂A receptor blockade achieved during ketanserin therapy [5]. This blockade is clinically significant as ketanserin (and consequently ketanserinol) effectively inhibits the hallucinogenic effects of classical psychedelics, including psilocybin, LSD, mescaline, and N,N-dimethyltryptamine (DMT), by preventing their agonist actions at 5-HT₂A receptors [4] [7].

Table 1: Pharmacodynamic Parameters of Ketanserinol at 5-HT₂A Receptors

ParameterValueExperimental SystemReference
Kᵢ at 5-HT₂A6.4 - 6.5 (-log mol/L)Bovine pulmonary and coronary arteries [6]
Relative affinity (vs ketanserin)~1,000-fold lowerVascular smooth muscle receptors [6]
Plasma ratio (ketanserinol:ketanserin)1.6:1 (parenteral)3.2:1 (oral)Human pharmacokinetics [3] [9]
EC₅₀ for receptor occupancy2.52 ng/mL (ketanserin equivalent)Human PET imaging ([¹¹C]Cimbi-36) [5]

Modulation of Cortical 5-HT2A/2C Receptor Dynamics by Ketanserinol Metabolites

Ketanserinol exhibits complex polypharmacology within the serotonergic system, influencing both 5-HT₂A and 5-HT₂C receptor subtypes, albeit with differential affinity and functional outcomes. While its affinity for 5-HT₂A receptors is markedly reduced compared to ketanserin, ketanserinol displays a relatively more favorable (though still weak) interaction with 5-HT₂C receptors. Binding affinity (Kᵢ) values for ketanserinol are approximately 186 nM at 5-HT₂C receptors versus 0.2-9.8 nM for ketanserin [7] [9]. This differential affinity profile suggests that ketanserinol may subtly alter the balance of 5-HT₂A/2C receptor modulation compared to its parent compound.

The functional implications of ketanserinol's receptor interactions extend beyond simple competitive antagonism. In vitro studies suggest that ketanserinol metabolites may influence receptor trafficking and downstream signaling cascades. Prolonged exposure to ketanserinol can induce adaptive changes in 5-HT₂A receptor density and coupling efficiency, potentially contributing to the long-term effects observed during chronic ketanserin therapy [7]. Furthermore, ketanserinol's metabolite interactions may modulate G protein coupling specificity and bias signaling toward β-arrestin-mediated pathways, although detailed studies specific to ketanserinol are less extensive than those for ketanserin [5] [7].

Notably, ketanserinol's limited ability to penetrate the blood-brain barrier compared to some psychedelics means its central effects are primarily relevant in the context of sustained exposure or high-dose administration. However, once present in the CNS, it contributes to the overall serotonergic tone by occupying a receptor pool that would otherwise be available for endogenous serotonin or exogenous agonists. Its effects on cortical dynamics are particularly relevant given the high density of 5-HT₂A receptors in layer V pyramidal neurons of the prefrontal cortex, where they modulate glutamate release and influence cognitive processing and perception [4] [8].

Table 2: Comparative Receptor Binding Profile of Ketanserinol and Ketanserin

ReceptorKetanserinol Kᵢ (nM)Ketanserin Kᵢ (nM)Affinity Ratio (Ketans/Ketanserinol)
5-HT₂A630 - 3,162*0.20 - 9.8~1,000-fold lower
5-HT₂C~18617 - 186~10-100 fold lower
α₁-AdrenergicNot reported6.3 - 16Likely significantly lower
H₁ HistaminergicNot reported1.79Likely significantly lower
VMAT2Not reported22 - 540Likely significantly lower

*Calculated from K_B values in [6]; Kᵢ estimated based on standard conversion assumptions.

Competitive vs. Noncompetitive Antagonism at α1-Adrenergic and Histaminergic Receptors

Beyond its serotonergic actions, ketanserinol interacts with other G protein-coupled receptors, though its potency at these sites is substantially lower than that of ketanserin. Functional studies using isolated vascular tissue provide insights into its mechanism of antagonism. In bovine pulmonary and coronary arteries, ketanserinol acts as a competitive antagonist at 5-HT₂ receptors, as evidenced by parallel rightward shifts in the serotonin concentration-response curves without suppression of the maximal response [6]. This indicates reversible binding to the orthosteric site in competition with serotonin.

However, data regarding ketanserinol's interaction with α₁-adrenergic and histamine H₁ receptors is less comprehensive. Given its structural relationship to ketanserin—a potent antagonist at α₁-adrenergic (Kᵢ = 6.3-16 nM) and H₁ histaminergic receptors (Kᵢ = 1.79 nM)—ketanserinol likely exhibits weak antagonistic activity at these sites [7] [9]. The molecular modification (ketone reduction) responsible for its reduced 5-HT₂A affinity probably similarly diminishes its affinity for α₁-adrenergic and H₁ receptors. Nevertheless, even weak activity could contribute to its overall pharmacological profile, particularly at the high plasma concentrations achieved after oral ketanserin administration [3] [9].

The functional relevance of these off-target interactions likely resides primarily in the cardiovascular system. Ketanserin's antihypertensive effects are attributed to a combination of 5-HT₂A and α₁-adrenergic blockade [1] [10]. As ketanserinol constitutes a significant fraction of circulating active metabolites, its contribution to peripheral vascular effects, though likely modest due to lower affinity, cannot be entirely discounted, especially during chronic therapy. Its antagonism at vascular α₁-adrenergic receptors would promote vasodilation, while H₁ receptor blockade might contribute to side effects like sedation, although the latter is more strongly associated with the parent drug [7] [10]. Importantly, the competitive nature of its interactions, as demonstrated at 5-HT₂ receptors, suggests its effects at other receptors would also be surmountable by high concentrations of the native agonists (norepinephrine, histamine).

Properties

CAS Number

76330-73-9

Product Name

Ketanserinol

IUPAC Name

3-[2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H24FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16,20,27H,9-14H2,(H,24,29)

InChI Key

CSAITASUWRGAOT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O

Solubility

Soluble in DMSO

Synonyms

3-(2-(4-((4-fluorophenyl)hydroxymethyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)quinazolinedione
ketanserinol
R 46,742
R 46742
R-46742
reduced ketanserin

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.